molecular formula C29H23BrClN3O4 B2392711 5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 394239-91-9

5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No.: B2392711
CAS No.: 394239-91-9
M. Wt: 592.87
InChI Key: PIRZTEHJGUIYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex chemical entity of significant interest in medicinal chemistry research, particularly in the development of kinase inhibitors. This compound features a molecular hybrid structure, incorporating a 4-hydroxyquinolin-2(1H)-one core, a dihydropyrazole ring, and a terminal pentanoic acid chain. The 4-hydroxyquinolin-2(1H)-one scaffold is a recognized privileged structure in drug discovery, known for its ability to inhibit various kinase targets by competing with ATP for binding at the kinase domain [https://pubmed.ncbi.nlm.nih.gov/25317967/]. The specific substitution pattern on this core, including the bromo and phenyl groups, is designed to optimize binding affinity and selectivity. Research into this compound and its analogs is primarily focused on their potential as potent and selective inhibitors of the JAK/STAT signaling pathway. The JAK/STAT pathway is a critical intracellular signaling node for numerous cytokines and growth factors, and its dysregulation is implicated in a wide range of diseases, including autoimmune disorders like rheumatoid arthritis and psoriasis, as well as in hematological cancers [https://www.nature.com/articles/nrd4286]. The strategic incorporation of the 2-chlorophenyl substituent on the dihydropyrazole ring and the flexible carboxylic acid tail are key structural modifications aimed at enhancing interactions with the target kinase and improving physicochemical properties. Consequently, this compound serves as a crucial pharmacological tool for scientists investigating the pathological roles of specific kinases and for profiling the structure-activity relationships (SAR) of novel inhibitor series in preclinical studies. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

5-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23BrClN3O4/c30-18-13-14-22-20(15-18)27(17-7-2-1-3-8-17)28(29(38)32-22)23-16-24(19-9-4-5-10-21(19)31)34(33-23)25(35)11-6-12-26(36)37/h1-5,7-10,13-15,24H,6,11-12,16H2,(H,32,38)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRZTEHJGUIYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCCC(=O)O)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23BrClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic molecule with potential biological activity. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Quinoline Derivative : The presence of a quinoline moiety contributes to its biological activity.
  • Pyrazole Unit : This heterocyclic structure is known for its pharmacological properties.
  • Pentanoic Acid Backbone : The oxo group on the pentanoic acid enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as inflammation or cancer.
  • Receptor Modulation : It has been shown to modulate receptor activity, particularly in the context of NMDA receptors, which are crucial for synaptic plasticity and memory function .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anti-inflammatory Effects : Derivatives have demonstrated potential in reducing inflammation in animal models.
  • Anticancer Properties : The quinoline structure is often associated with anticancer activity, potentially through apoptosis induction and cell cycle arrest mechanisms.
  • Neuroprotective Effects : By modulating NMDA receptor activity, it may offer protective effects against neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduction in cytokine levels in animal models
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectionModulation of NMDA receptor activity

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of the compound in a rodent model. The results showed a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) after administration, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer drug candidate.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s physicochemical profile is influenced by halogen positioning and aryl group variations. A comparison with structurally related compounds is summarized below:

Compound Quinoline Substituents Pyrazole Substituents Molecular Weight (g/mol) logP (Estimated) Purity (%) Yield (%)
Target Compound 6-Br, 2-oxo, 4-Ph 5-(2-Cl-Ph) ~592.5 ~4.2 >95* N/A
Compound 24 4-Br-Ph, 2-oxo 5-Ph ~563.4 ~3.8 >95 86
Compound 25 4-Cl-Ph, 2-oxo 5-(4-Br-Ph) ~598.3 ~4.5 >95 27
Compound 6-Cl, 2-OH, 4-Ph 5-(3-pyridinyl) ~548.9 ~2.9 N/A N/A
Compound N/A 5-(2-MeO-Ph), 3-(4-MeO-Ph) 396.4 3.27 N/A N/A

Key Observations :

  • Halogen Effects: Bromine (Br) at position 6 (target) vs. Chlorine (Cl) at the pyrazole’s ortho position (target) may hinder rotation compared to para-substituted analogs (Compound 25), affecting conformational stability .
  • logP Trends : The target’s higher estimated logP (~4.2) vs. pyridinyl-substituted analogs (~2.9, ) reflects increased hydrophobicity from bromine and chlorophenyl groups. Methoxy groups () lower logP due to their electron-donating nature .

Structural Characterization and Challenges

  • Purity and Analysis : All analogs in achieved >95% purity via flash chromatography and HPLC, suggesting robust purification protocols for the target compound .

Q & A

Q. Q1. What are the recommended synthetic pathways for preparing this compound, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via a multi-step protocol involving:

Quinoline core formation : Cyclocondensation of substituted anilines with β-ketoesters to generate the 1,2-dihydroquinolin-2-one scaffold.

Pyrazoline ring closure : Reaction of hydrazine derivatives with α,β-unsaturated ketones (e.g., via Knorr pyrazole synthesis) to form the dihydropyrazole moiety .

Carboxylic acid functionalization : Introduction of the 5-oxopentanoic acid chain using alkylation or Michael addition strategies.
Purity Assurance :

  • Purify intermediates via flash chromatography (e.g., 10% MeOH:DCM gradient) .
  • Validate final compound purity (>95%) using HPLC (C18 column, UV detection at 254 nm) and confirm structure via 1H/13C NMR and HRMS .

Q. Q2. How can NMR spectroscopy distinguish between positional isomers in the quinoline and pyrazoline moieties?

Methodological Answer:

  • 1H NMR : The 6-bromo substituent on the quinoline ring causes deshielding of adjacent protons (δ ~7.8–8.2 ppm). The 2-chlorophenyl group on the pyrazoline generates distinct coupling patterns (e.g., para-substituted aromatic protons at δ ~7.3–7.5 ppm) .
  • 13C NMR : Carbonyl signals (C=O) from the quinolin-2-one (δ ~165–170 ppm) and ketone (δ ~200 ppm) differentiate these groups from ester or acid functionalities .
  • NOESY/ROESY : Used to confirm spatial proximity of substituents (e.g., bromo and phenyl groups on the quinoline) .

Advanced Research Questions

Q. Q3. What structure-activity relationships (SAR) govern the biological activity of this compound, and how can substituents be optimized?

Methodological Answer: Key SAR insights from analogous compounds:

  • Quinoline substituents : The 6-bromo group enhances steric bulk and electron-withdrawing effects, potentially improving target binding. Replacing bromine with smaller halogens (e.g., Cl) may alter pharmacokinetics .
  • Pyrazoline modifications : The 2-chlorophenyl group contributes to π-π stacking interactions. Substituting with electron-deficient aryl groups (e.g., 4-CF3-phenyl) could enhance activity .
  • Carboxylic acid chain : The 5-oxopentanoic acid group is critical for solubility and hydrogen bonding. Shortening the chain (e.g., 4-oxobutanoic acid) reduces bioavailability .
    Optimization Strategy :
  • Use parallel synthesis to generate analogs with varied substituents.
  • Validate via in vitro assays (e.g., enzyme inhibition) and molecular docking to map binding interactions .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may arise from:

Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native).

Purity issues : Impurities >5% (e.g., unreacted intermediates) can skew results. Validate via HPLC-MS and repeat assays with rigorously purified batches .

Solubility artifacts : Use standardized solvents (e.g., DMSO stock solutions ≤0.1% v/v in assays) to avoid precipitation .

Statistical rigor : Apply multivariate analysis to account for batch-to-batch variability and outliers.

Q. Q5. What analytical methods are recommended for validating stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1N HCl/NaOH (37°C, 24h) and monitor degradation via LC-MS .
    • Oxidative stress : Treat with 3% H2O2 and analyze for quinoline N-oxide formation .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggests robustness) .
  • Light sensitivity : Expose to UV light (254 nm, 48h) and track photodegradation products.

Q. Q6. How can computational modeling guide the design of derivatives with improved metabolic stability?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME to identify metabolic hotspots (e.g., esterase-sensitive sites in the pentanoic acid chain).
  • CYP450 inhibition screening : Perform in silico docking with CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Metabolite identification : Simulate Phase I/II metabolism (e.g., hydroxylation at the quinoline C-3 position) using GLORYx or MetaSite .

Q. Q7. What strategies mitigate low yields in the final coupling step of the synthesis?

Methodological Answer: Low yields (~20–30%) in pyrazoline-quinoline coupling may result from:

  • Steric hindrance : Optimize reaction temperature (e.g., 80°C vs. room temperature) and use polar aprotic solvents (DMF or DMSO) .
  • Catalyst selection : Replace conventional bases (e.g., K2CO3) with milder alternatives (e.g., DBU) to minimize side reactions .
  • Protection/deprotection : Temporarily protect the carboxylic acid group as a methyl ester during coupling, followed by hydrolysis .

Q. Q8. How can researchers validate the compound’s mechanism of action as a non-competitive inhibitor?

Methodological Answer:

  • Enzyme kinetics : Perform Lineweaver-Burk plots to confirm unchanged Km and reduced Vmax, indicative of non-competitive inhibition .
  • Surface plasmon resonance (SPR) : Measure binding to allosteric sites independent of substrate concentration.
  • Mutagenesis studies : Introduce mutations at putative allosteric sites (e.g., quinoline-binding pocket) and assess activity loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.